molecular formula C27H36Cl3N5O3 B10860155 Lazucirnon hydrochloride CAS No. 1372127-19-9

Lazucirnon hydrochloride

Cat. No.: B10860155
CAS No.: 1372127-19-9
M. Wt: 585.0 g/mol
InChI Key: IUDHVSKPEAGQGJ-MQWQBNKOSA-N
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Description

Lazucirnon hydrochloride is a small molecule drug that acts as a C-C chemokine receptor type 3 antagonist. It was initially developed by Boehringer Ingelheim International GmbH and is now being researched by Alkahest, Inc. This compound has shown potential in treating various immune system diseases, skin and musculoskeletal diseases, and other conditions such as bullous pemphigoid and nerve degeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lazucirnon hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Lazucirnon hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield substituted analogs .

Scientific Research Applications

Lazucirnon hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study chemokine receptor interactions and signaling pathways.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Explored as a potential therapeutic agent for conditions such as bullous pemphigoid, age-related macular degeneration, and nerve degeneration.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

Lazucirnon hydrochloride exerts its effects by antagonizing the C-C chemokine receptor type 3. This receptor is involved in the recruitment and activation of eosinophils, which play a key role in inflammatory responses. By inhibiting this receptor, this compound reduces eosinophil accumulation and modulates pathologic inflammation .

Comparison with Similar Compounds

Properties

CAS No.

1372127-19-9

Molecular Formula

C27H36Cl3N5O3

Molecular Weight

585.0 g/mol

IUPAC Name

2-[[(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carbonyl]amino]-N,N,6-trimethylpyridine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C27H34ClN5O3.2ClH/c1-17-13-19(5-6-22(17)28)16-32-11-9-21(10-12-32)33-23(7-8-25(33)34)26(35)30-24-15-20(14-18(2)29-24)27(36)31(3)4;;/h5-6,13-15,21,23H,7-12,16H2,1-4H3,(H,29,30,35);2*1H/t23-;;/m1../s1

InChI Key

IUDHVSKPEAGQGJ-MQWQBNKOSA-N

Isomeric SMILES

CC1=CC(=CC(=N1)NC(=O)[C@H]2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C.Cl.Cl

Canonical SMILES

CC1=CC(=CC(=N1)NC(=O)C2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C.Cl.Cl

Origin of Product

United States

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